N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine
Overview
Description
N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 6-methyl-2-pyridinylamine with 5-nitro-4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(6-methyl-2-pyridinyl)-4,6-diaminopyrimidine.
Scientific Research Applications
N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine and pyrimidine rings can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide
Uniqueness
N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of both a nitro group and a pyridine ring. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
N4-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for further research and development.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C10H10N6O2
- Molar Mass: 234.23 g/mol
- Chemical Structure:
- Contains a pyrimidine ring substituted at positions 4 and 6 with amino groups and a nitro group at position 5.
- The presence of a methylpyridine moiety at position 2 adds to its complexity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the amino groups can participate in hydrogen bonding with enzymes or receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth by interfering with essential metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural features contribute to its ability to inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting certain kinases and phosphodiesterases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses, providing therapeutic avenues for diseases such as cancer and inflammation.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial effects.
-
Cytotoxicity Assay
- In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values of 15 µM and 20 µM, respectively.
- Flow cytometry analysis confirmed the induction of apoptosis in treated cells.
-
Enzyme Inhibition Research
- A study focused on the inhibition of phosphodiesterase enzymes revealed that the compound inhibited PDE activity with an IC50 value of 25 µM.
- This inhibition was linked to increased intracellular cAMP levels, suggesting potential applications in treating conditions like asthma or erectile dysfunction.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Nitro group at position 5; amino groups at positions 4 and 6 | Antimicrobial, anticancer, enzyme inhibition |
N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine | Sec-butyl group at position 4 | Antimicrobial activity |
N4,N4-Dimethyl-5-nitropyrimidine-4,6-diamine | Dimethyl substitution at position 4 | Limited anticancer activity |
Properties
IUPAC Name |
4-N-(6-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c1-6-3-2-4-7(14-6)15-10-8(16(17)18)9(11)12-5-13-10/h2-5H,1H3,(H3,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRKHNZBRJUJBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794059 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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